molecular formula C14H22N2O3 B2437071 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate CAS No. 1209300-95-7

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate

Cat. No. B2437071
CAS RN: 1209300-95-7
M. Wt: 266.341
InChI Key: KTGZTHUBIKTXTI-UHFFFAOYSA-N
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Description

The compound “1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, herbicides, biocides, pharmaceuticals, and plasticizers .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, carbamate insecticides work by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects .

Safety and Hazards

As with any chemical, the safety and hazards would depend on the specific properties of the compound. Some carbamates are toxic and can be hazardous if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Carbamates have a wide range of uses, and new applications are continually being explored .

properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] cyclobutanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-9(2)14(4,8-15)16-12(17)10(3)19-13(18)11-6-5-7-11/h9-11H,5-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGZTHUBIKTXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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